Brevetoxin-3: A Comprehensive Technical Guide on its Structure, Properties, and Mechanism of Action
Brevetoxin-3: A Comprehensive Technical Guide on its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds. Produced by the marine dinoflagellate Karenia brevis, the causative agent of "red tides," PbTx-3 poses a significant threat to marine ecosystems and human health through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP). This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and mechanism of action of Brevetoxin-3. Detailed experimental methodologies for its characterization and the elucidation of its biological activity are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the toxin's signaling pathway and relevant experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and toxicology.
Chemical Structure and Properties
Brevetoxin-3 is a complex, ladder-like cyclic polyether. Its intricate structure is responsible for its high affinity and specific interaction with voltage-gated sodium channels.
Table 1: Chemical and Physical Properties of Brevetoxin-3
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.0³,²⁶.0⁵,²⁴.0⁷,²⁰.0⁹,¹⁸.0¹¹,¹⁶.0³⁰,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]pentaconta-21,40-dien-39-one | [1] |
| Molecular Formula | C₅₀H₇₂O₁₄ | [1][2][3][4] |
| Molecular Weight | 897.11 g/mol | [1][2][3][4] |
| CAS Number | 85079-48-7 | [2][3][4] |
| Melting Point | 291-293 °C (decomposes) | [3] |
| Solubility | Soluble in acetone, ethyl acetate, ethanol, methanol, and DMSO. | [3][4][5] |
| Appearance | Crystalline solid. | [3] |
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
The primary molecular target of Brevetoxin-3 is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells. PbTx-3 binds to a specific site on the α-subunit of the VGSC, known as neurotoxin receptor site 5.[5][6][7] This binding event does not block the channel but rather modifies its gating properties in a profound way, leading to persistent activation.[7]
The key consequences of Brevetoxin-3 binding to VGSCs are:
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Shift in Activation Voltage: The voltage threshold for channel activation is shifted to more negative membrane potentials. This means that channels can open at the normal resting membrane potential.
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Prolonged Mean Open Time: The duration for which the channel remains in the open, ion-conducting state is significantly increased.
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Inhibition of Inactivation: The normal inactivation mechanism of the VGSC is impaired, preventing the channel from closing in a timely manner.
This persistent influx of sodium ions leads to continuous membrane depolarization, uncontrolled nerve firing, and ultimately, the neurotoxic effects observed in NSP.
Quantitative Toxicological and Binding Data
The potency of Brevetoxin-3 has been quantified through various toxicological and in vitro binding studies.
Table 2: Toxicological Data for Brevetoxin-3
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD₅₀ | Mouse | Oral | 520 µg/kg | [3] |
| LD₅₀ | Mouse | Intraperitoneal | 170 µg/kg | [3] |
| LD₅₀ | Mouse | Intravenous | 94 µg/kg | [3] |
| LD₅₀ | Japanese rice fish (embryo) | - | 4 ng/egg | [4] |
Table 3: Binding Affinity and Potency of Brevetoxin-3 on Voltage-Gated Sodium Channels
| Parameter | Channel Subtype/Cell Line | Value | Reference(s) |
| Kd | Rat brain Nav1.2 | ~2.4 nM | [4] |
| Kd | Rat skeletal muscle Nav1.4 | 1.8 ± 0.61 nM | [4] |
| Kd | Rat cardiac Nav1.5 | 12 ± 1.4 nM | [4] |
| IC₅₀ (Sodium Current Inhibition) | Human Nav1.6 | 202 nM | [] |
| IC₅₀ (in the presence of CTX3C) | Human Nav1.6 | 7.45 nM | [7] |
| EC₅₀ (LDH release) | Rat cerebellar granule neurons | 30.9 nM | [4] |
| EC₅₀ (L-glutamate release) | Rat cerebellar granule neurons | 45.3 nM | [4] |
| EC₅₀ (L-aspartate release) | Rat cerebellar granule neurons | 50.2 nM | [4] |
Experimental Protocols
Extraction and Analysis of Brevetoxin-3 from Shellfish using LC-MS/MS
This protocol outlines a common method for the extraction and quantification of Brevetoxin-3 from shellfish matrices.
Methodology:
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Sample Homogenization: A known weight of shellfish tissue is homogenized to a uniform consistency.
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Extraction: The homogenized tissue is extracted with an 80% methanol in water solution.[2] This mixture is vortexed and sonicated to ensure efficient extraction of the lipid-soluble toxins.
-
Centrifugation: The mixture is centrifuged to pellet the solid tissue debris.
-
Supernatant Collection: The supernatant containing the brevetoxins is carefully collected.
-
Solid Phase Extraction (SPE) Cleanup:
-
A Strata-X SPE cartridge is conditioned according to the manufacturer's instructions.
-
The collected supernatant is loaded onto the conditioned cartridge.
-
The cartridge is washed to remove interfering compounds.
-
Brevetoxin-3 is eluted from the cartridge using an appropriate solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) using a gradient elution with mobile phases consisting of water and methanol/water (95:5, v/v), both containing ammonium formate and formic acid.[2][3]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of Brevetoxin-3.
-
Radioligand Binding Assay for Brevetoxin-3 Affinity to VGSCs
This protocol describes a competitive binding assay to determine the affinity (Kd) of Brevetoxin-3 for VGSCs using a radiolabeled form of the toxin.
Methodology:
-
Membrane Preparation: Membranes expressing the desired VGSC subtype are prepared from cell lines or tissue homogenates.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer salt (e.g., HEPES), and other components to maintain physiological pH and ionic strength.
-
Competition Assay Setup:
-
A constant, low concentration of radiolabeled brevetoxin (e.g., [³H]PbTx-3) is added to all assay tubes.
-
A range of concentrations of unlabeled Brevetoxin-3 (the competitor) is added to different sets of tubes.
-
A set of tubes without any unlabeled competitor is used to determine total binding.
-
A set of tubes with a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
-
Incubation: The prepared membranes are added to the assay tubes, and the mixture is incubated at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding model to determine the IC₅₀ of Brevetoxin-3, from which the Kd can be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology to Study Brevetoxin-3 Effects on Ion Channel Function
This protocol details the whole-cell patch-clamp technique to measure the effects of Brevetoxin-3 on the function of VGSCs in live cells.
Methodology:
-
Cell Preparation: Cells expressing the VGSC of interest are cultured on glass coverslips.
-
Solutions:
-
External Solution: An external solution mimicking the extracellular ionic environment is prepared and continuously perfused over the cells.
-
Internal Solution: An internal solution mimicking the intracellular ionic environment is prepared and used to fill the patch pipette.
-
-
Pipette Fabrication: Glass micropipettes with a specific resistance are pulled using a micropipette puller.
-
Gigaohm Seal Formation: The micropipette, filled with the internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
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Voltage-Clamp Recordings: The cell membrane potential is clamped at a holding potential where the VGSCs are typically closed. A series of voltage steps are applied to elicit sodium currents.
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Brevetoxin-3 Application: After recording baseline currents, Brevetoxin-3 is added to the external solution and perfused over the cell.
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Data Acquisition and Analysis: The changes in the sodium current, such as a shift in the voltage-dependence of activation and a slowing of inactivation, are recorded and analyzed to determine the effects of Brevetoxin-3 on channel gating.
Conclusion
Brevetoxin-3 is a formidable marine neurotoxin with a complex structure and a well-defined mechanism of action centered on the persistent activation of voltage-gated sodium channels. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the detection, characterization, and potential therapeutic modulation of this potent toxin. A thorough understanding of its chemical properties and biological interactions is paramount for mitigating the risks associated with harmful algal blooms and for exploring the potential of its unique mode of action in biomedical research.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - BreveLCMS [nemi.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Brevetoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
